molecular formula C13H17NO5 B13196281 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid

Cat. No.: B13196281
M. Wt: 267.28 g/mol
InChI Key: PKJJXSQHBCXDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a branched-chain carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected aminooxy group at the 2-position and a methyl substituent at the 3-position. The aminooxy group (-ONH-) distinguishes it from conventional amide or ester derivatives, conferring unique reactivity for applications such as bioconjugation or oxime formation.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-9(2)11(12(15)16)19-14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

PKJJXSQHBCXDME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Protected Aminooxy Intermediate

  • Starting materials: Benzyl carbamate (Cbz-NH2) and 3-methylbutanoic acid derivatives or their activated esters.
  • Step 1: Formation of an aminooxy intermediate by reacting benzyl carbamate with an aldehyde or keto acid derivative to form the aminooxy linkage.
  • Step 2: Protection of the aminooxy group with the benzyloxycarbonyl group to stabilize it during subsequent transformations.

This approach is supported by synthesis protocols of related compounds such as isopropyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, synthesized from benzyl carbamate and isopropyl 2-oxoacetate under reflux conditions in an inert atmosphere with solvents like 1,2-dichloroethane.

Formation of the 3-Methylbutanoic Acid Backbone

  • The 3-methylbutanoic acid framework can be constructed or introduced via alkylation or substitution reactions on protected amino acid intermediates.
  • The aminooxy substituent is installed at the 2-position relative to the carboxylic acid.
  • The acid group is introduced or retained through hydrolysis or ester cleavage steps.

Conversion to the Final Acid Form

  • After assembling the protected aminooxy intermediate, hydrolysis or deprotection steps yield the free acid.
  • Conditions such as mild acidic or basic hydrolysis are used to avoid cleavage of the benzyloxycarbonyl protecting group prematurely.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Aminooxy group protection Benzyl carbamate, aldehyde/keto acid, reflux in 1,2-dichloroethane, N2 atmosphere 67% High enantiomeric excess (>99% ee) reported for related compounds
2 Formation of 3-methylbutanoic acid derivative Alkylation/substitution, mild hydrolysis 70-90% Depends on precursor and conditions
3 Final hydrolysis/deprotection Mild acid/base hydrolysis Variable Controlled to preserve Cbz group

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the benzyloxycarbonyl group, aminooxy linkage, and methyl substituents.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Infrared Spectroscopy (FT-IR): Characteristic peaks for carbamate (around 1730 cm^-1), aminooxy, and carboxylic acid groups are observed.
  • Chiral Purity: Enantiomeric excess (ee) can be determined by chiral chromatography, with >99% ee reported for similar syntheses.

Research Findings and Optimization

  • The use of inert atmosphere (nitrogen) and anhydrous solvents is critical to prevent hydrolysis or side reactions during the protection steps.
  • Reflux times vary from 6 to 40 hours depending on the step and reagents used.
  • Purification by column chromatography on silica gel is common to isolate pure intermediates and final products.
  • The benzyloxycarbonyl group provides orthogonal protection, allowing further functionalization or peptide coupling without deprotection.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Aminooxy group protection Benzyl carbamate, aldehyde, reflux, N2 Protect aminooxy as Cbz derivative High yield, stable intermediate
Backbone assembly Alkylation/substitution, ester hydrolysis Construct 3-methylbutanoic acid framework Efficient formation of acid derivative
Final deprotection/hydrolysis Mild acid/base hydrolysis Free acid formation Preserves Cbz group, yields pure acid

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group is cleavable under specific conditions to expose the aminooxy functionality:

Hydrogenolysis

  • Catalytic hydrogenation with Pd/C in acetic acid removes the Cbz group ( ):

    Cbz protected compoundH2/Pd C AcOHFree aminooxy acid\text{Cbz protected compound}\xrightarrow{\text{H}_2/\text{Pd C AcOH}}\text{Free aminooxy acid}
  • Applications: Used in peptide synthesis and bioconjugation ().

Acidic Deprotection

  • Treatment with HBr in acetic acid achieves similar deprotection ().

Condensation with Carbonyl Compounds

The aminooxy group reacts with aldehydes/ketones to form oximes, enabling bioconjugation:

R C O R H2N O R C N O R \text{R C O R H}_2\text{N O }\rightarrow \text{R C N O R }

Example :

  • Reaction with 4-nitrobenzaldehyde yields stable oxime derivatives for biochemical probes ().

Esterification and Amidation

The carboxylic acid undergoes derivatization:

Esterification

  • Reacts with alcohols (e.g., methanol) via Steglich esterification using DCC/DMAP:

    Acid R OHDCC DMAPEster\text{Acid R OH}\xrightarrow{\text{DCC DMAP}}\text{Ester}
  • Applications: Prodrug synthesis ( ).

Amidation

  • Coupling with amines (e.g., valacyclovir derivatives) using EDCl/HOBt:

    Acid R NH2EDCl HOBtAmide\text{Acid R NH}_2\xrightarrow{\text{EDCl HOBt}}\text{Amide}
  • Yield: Up to 93% under optimized conditions ( ).

Oxidation

  • The aminooxy group oxidizes to nitro or nitrile oxides under strong oxidizers (e.g., CrO3_3
    ) ( ).

Reduction

  • Sodium borohydride reduces oxime bonds to amines ().

Industrial-Scale Modifications

Automated flow reactors enhance efficiency for large-scale production:

  • Residence Time : 10–15 minutes

  • Temperature : 25–40°C

  • Throughput : 1.2 kg/day ().

Spectroscopic Data

TechniqueKey Signals ( )
IR 3600 cm1^{-1}
(-OH, -NH), 1715 cm1^{-1}
(C=O)
**1^1
H NMR**δ 0.86–0.91 (d, 6H, CH3_3
), 4.25 (d, 1H, CHNH)
MS m/z 392.31 (M+^+
)

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their structure and function.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the aminooxy group can form stable bonds with carbonyl compounds. These interactions facilitate the formation of new chemical bonds and the modification of existing ones, enabling the compound to exert its effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic Acid
  • CAS No.: 51219-55-7
  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • Key Differences: The amino group (-NH-) is located at the 3-position instead of the 2-position. Lacks the aminooxy (-ONH-) linkage, instead having a standard amide bond.
  • The absence of an aminooxy group limits its utility in reactions requiring oxime formation.
2.2. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic Acid
  • CAS No.: 42417-65-2
  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Key Differences: Features a methylated nitrogen (-N(CH₃)-) in the Cbz-protected amino group. Retains the 2-position substitution but replaces the aminooxy group with a methylated amide.
  • Implications: Methylation increases lipophilicity, which may improve cell membrane permeability but reduce aqueous solubility.
2.3. N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives
  • Example : N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide
  • Molecular Formula : C₂₁H₃₁N₃O₈S
  • Key Differences: Incorporates a leucinamide backbone with a sulfonic acid group and a pyrrolidinone ring . Designed as protease inhibitors (e.g., GC376), suggesting therapeutic applications distinct from the target compound.
  • Implications: The sulfonic acid group enhances water solubility and ionic interactions, contrasting with the carboxyl group in the target compound. The pyrrolidinone ring enables conformational rigidity, critical for enzyme inhibition.

Structural and Functional Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic Acid - C₁₃H₁₇NO₅* 279.28* Aminooxy (-ONH-), Cbz, carboxyl Bioconjugation, prodrug synthesis
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic Acid 51219-55-7 C₁₃H₁₇NO₄ 251.28 Amide (-CONH-), Cbz, carboxyl Peptide mimics, intermediates
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic Acid 42417-65-2 C₁₄H₁₉NO₄ 265.31 Methylated amide, Cbz, carboxyl Lipophilic drug candidates
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide derivatives - C₂₁H₃₁N₃O₈S 485.55 Sulfonic acid, pyrrolidinone Protease inhibitors (e.g., antiviral agents)

*Calculated values due to lack of explicit data in evidence.

Research Findings and Trends

  • Reactivity: The aminooxy group in the target compound enables oxime ligation, a reaction absent in amide-based analogs like 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoic acid . This property is exploited in bioconjugation for antibody-drug conjugates or peptide modifications.
  • Solubility: Methylation in (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid increases logP, favoring lipid bilayer penetration but complicating formulation .
  • Biological Activity : Derivatives with sulfonic acid groups (e.g., N∼2∼-Cbz-leucinamide) exhibit enhanced solubility and target engagement in enzymatic assays, suggesting divergent applications compared to the carboxyl-terminated target compound .

Biological Activity

2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid, also known by its CAS number 51219-55-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.

  • Molecular Formula : C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 51219-55-7

The compound features a benzyloxycarbonyl group that is significant for its reactivity and biological interactions. The structural characteristics suggest potential for various biological activities, particularly in antimicrobial and antioxidant domains.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : 3-amino-3-methylbutyric acid.
  • Reagents : Sodium hydroxide, benzyl chloroformate, and organic solvents.
  • Yield : Approximately 46% after purification.

The detailed reaction conditions involve cooling the reaction mixture and subsequent extraction processes to isolate the desired product .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, suggesting that modifications in structure can significantly influence activity. For instance:

  • Compounds similar to this compound exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Bacillus subtilis.
  • In one study, certain derivatives showed growth inhibition zones of up to 17 mm against Enterococcus faecium, indicating promising antibacterial properties .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including the ABTS method. While specific data for this compound was not directly available, related compounds demonstrated antioxidant activities ranging from 0.40% to 7.66% . These findings suggest that structural modifications could enhance or diminish antioxidant efficacy.

Case Studies and Research Findings

  • Antibiofilm Activity : Compounds structurally similar to this compound displayed significant antibiofilm activity against E. faecium, with minimum biofilm inhibitory concentrations (MBIC) reported as low as 1.95 µg/mL .
  • Toxicity Studies : Toxicity assessments using Daphnia magna indicated medium to high toxicity for several derivatives, emphasizing the need for careful evaluation in therapeutic contexts .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition zones up to 17 mm against E. faecium
AntioxidantActivities ranging from 0.40% to 7.66%
AntibiofilmMBIC values as low as 1.95 µg/mL
ToxicityMedium to high toxicity in Daphnia magna assays

Q & A

Basic: What are the recommended synthetic routes for 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid?

Answer:
Synthesis typically involves sequential protection and coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). The aminooxy moiety can be generated by nucleophilic substitution of a hydroxylamine derivative with a bromo- or chloro-intermediate. For example, methyl 3-methyl-2-bromobutanoate may react with Cbz-protected hydroxylamine, followed by ester hydrolysis to yield the final carboxylic acid . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-substitution or racemization.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Confirm the presence of the Cbz group (aromatic protons at δ 7.3–7.5 ppm) and the aminooxy proton (δ 5.0–5.5 ppm). The methyl branch (3-methyl) appears as a multiplet in the δ 1.0–1.5 ppm range .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can verify the molecular ion peak (expected m/z ~294.3 for C₁₃H₁₆N₂O₅) and fragmentation patterns .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A gradient of acetonitrile/water with 0.1% TFA is recommended .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:
The compound is moisture-sensitive due to the labile Cbz group. Store at –20°C in a desiccator with silica gel. For short-term use, lyophilized powder in amber vials under inert gas (N₂/Ar) is suitable. Avoid freeze-thaw cycles to prevent hydrolysis .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Alternatively, asymmetric synthesis with chiral catalysts (e.g., L-proline derivatives) ensures stereochemical control. Circular dichroism (CD) spectroscopy can validate enantiomeric excess (>98%) .

Advanced: What strategies enable efficient incorporation of this compound into peptide chains?

Answer:
Use solid-phase peptide synthesis (SPPS):

Activation : Convert the carboxylic acid to a pentafluorophenyl ester for improved coupling efficiency.

Coupling : Employ HATU/DIPEA in DMF to link the aminooxy group to amine-containing residues.

Deprotection : Remove the Cbz group via catalytic hydrogenation (H₂/Pd-C) post-incorporation .

Advanced: How should researchers resolve discrepancies in spectroscopic data post-synthesis?

Answer:

  • NMR Anomalies : Compare with reference spectra of analogous Cbz-protected amino acids (e.g., ). Check for solvent impurities (e.g., residual DMSO).
  • Mass Discrepancies : Analyze isotopic patterns for unexpected adducts (e.g., sodium/potassium). Re-run MS in negative-ion mode to confirm deprotonation .
  • Purity Issues : Re-crystallize from ethyl acetate/hexane or perform flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:
Design accelerated degradation studies:

  • pH Stability : Incubate solutions at pH 2 (0.1 M HCl), 7.4 (PBS), and 10 (0.1 M NaOH) at 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours.
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours. Use Arrhenius plots to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.